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Dichloro(1,5-cyclooctadiene)ruthenium(II)

Cat. No.: B3426138
CAS No.: 50982-13-3
M. Wt: 280.2 g/mol
InChI Key: DMRVBCXRFYZCPR-PHFPKPIQSA-L
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Description

Historical Context of Ruthenium(II)-Diene Complexes in Chemical Research

Ruthenium, a member of the platinum group metals, was discovered in 1844 by Karl Ernst Claus. wikipedia.org However, the exploration of its organometallic chemistry, particularly involving diene ligands, gained significant momentum much later. The synthesis and characterization of ruthenium(II) complexes containing diene ligands have been a subject of interest since the latter half of the 20th century.

Early research in the 1970s and 1980s laid the groundwork for understanding the synthesis and reactivity of these compounds. Studies from this era described the preparation of the polymeric [RuCl₂(cod)]n and demonstrated its utility as a synthetic precursor. journals.co.za These foundational works showed that the halogen bridges in the polymer could be easily broken by nitrogen donor ligands, such as nitriles, to yield monomeric complexes like [RuCl₂(cod)(NCR)₂]. journals.co.zaresearchgate.net This reactivity opened the door to an extensive chemistry of cationic and neutral ruthenium(II) complexes. journals.co.za

The development of ruthenium-diene complexes was part of a broader effort to explore the organometallic chemistry of the platinum group metals, seeking novel structures and catalytic activities. The stability and versatile reactivity of the Ru(II) oxidation state, combined with the ability of diene ligands to stabilize the metal center while being susceptible to substitution, made these complexes attractive targets for synthesis and application in catalysis. ias.ac.inacs.org

Current Research Landscape and Academic Relevance of Dichloro(1,5-cyclooctadiene)ruthenium(II)

The academic relevance of [RuCl₂(cod)]n remains high, with ongoing research focusing on the development of more efficient, selective, and sustainable catalytic processes. A significant trend is the design of novel catalysts for environmentally friendly chemical transformations. scientificlabs.ie

Table 2: Selected Modern Catalytic Applications of [RuCl₂(cod)]n

Catalytic ReactionCo-ligand/ReagentSignificance
Amide Synthesis N-Heterocyclic Carbenes (NHCs)Atom-economic, direct synthesis from alcohols and amines. mdpi.com
Olefin Metathesis Phosphines (e.g., PCy₃), NHCsSynthesis of highly substituted and complex cyclic molecules. beilstein-journals.orgmatthey.com
Transfer Hydrogenation Amine boranesMild reduction of various functional groups. chembk.com

Current research often involves pairing [RuCl₂(cod)]n with sophisticated ligand systems to fine-tune catalytic activity. For example, its use with various NHC precursors to create in situ catalysts for alcohol amidation allows for the synthesis of a wide range of amides, including sterically hindered ones, with low catalyst loading. mdpi.com

The compound is also central to the synthesis of indenylidene ruthenium complexes, which are robust and efficient pre-catalysts for challenging olefin metathesis reactions, such as the formation of tri- and tetrasubstituted cycloalkenes. matthey.com These catalysts exhibit enhanced thermal stability compared to some earlier alkylidene analogues. matthey.com

Furthermore, research continues to explore the fundamental reaction mechanisms involving ruthenium-diene complexes. Studies investigate aspects like the oxidation of Ru(II) to Ru(IV) diene complexes and the intricate electronic and steric effects of ligands on catalytic performance. acs.orgacs.org The accessibility and reliability of [RuCl₂(cod)]n as a starting material ensure its continued prominence in academic laboratories exploring the frontiers of organometallic catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Cl2Ru B3426138 Dichloro(1,5-cyclooctadiene)ruthenium(II) CAS No. 50982-13-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloocta-1,5-diene;dichlororuthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRVBCXRFYZCPR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50982-12-2, 50982-13-3
Record name Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rutheniumdichlor[1,2,5,6-\h)-1,5-cyclooctadien]-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Dichloro 1,5 Cyclooctadiene Ruthenium Ii and Its Derivatives

Standard Laboratory Syntheses of Polymeric Dichloro(1,5-cyclooctadiene)ruthenium(II)

The most conventional and widely adopted laboratory synthesis of polymeric dichloro(1,5-cyclooctadiene)ruthenium(II) involves the direct reaction of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) with 1,5-cyclooctadiene (B75094). google.comcore.ac.uk This procedure is typically carried out in an alcoholic solvent, with ethanol (B145695) being the most common choice. core.ac.uk

The reaction proceeds under reflux conditions, where the ruthenium(III) is reduced to ruthenium(II) in the presence of the diene, which also acts as a ligand. The resulting polymeric complex precipitates from the reaction mixture as a brown solid. This method is valued for its simplicity and the high yields it generally affords, which are often reported to be in the range of 85% to 96%. core.ac.uk The polymeric nature of the product, indicated by the 'n' in the formula [RuCl₂(cod)]n, arises from bridging chloride ligands that link the ruthenium centers.

A typical representation of this synthesis is as follows:

RuCl₃·xH₂O + n C₈H₁₂ (in ethanol, reflux) → [RuCl₂(C₈H₁₂)]n + byproducts

The resulting polymeric material is often used directly in subsequent reactions or can be purified further if necessary.

Optimized and Improved Synthetic Approaches to Dichloro(1,5-cyclooctadiene)ruthenium(II)

While the standard synthesis is robust, research has focused on improving its efficiency, cost-effectiveness, and the purity of the final product. These optimizations encompass strategies to enhance yields and reaction rates, as well as the careful control of reaction parameters.

Strategies for Enhanced Yields and Reaction Rates

A significant advancement in the synthesis of [RuCl₂(cod)]n involves the use of alternative starting materials to circumvent the costly and energy-intensive production of ruthenium trichloride (B1173362) from raw refinery materials. thieme-connect.de A patented method describes a more efficient and economical preparation starting from ruthenium refinery salts, such as ammonium (B1175870) salts of ruthenium-chloro complexes. This process involves the reaction of the refinery salt with a hydrogen halide to form a ruthenium intermediate, which is then reacted with 1,5-cyclooctadiene. thieme-connect.de This approach not only streamlines the synthesis but also offers a more sustainable route to this important precursor.

Control of Reaction Conditions and Solvent Effects

The choice of solvent has been identified as a critical factor influencing the yield of the standard synthesis. Comparative studies have shown that ethanol is a superior solvent for the reaction of ruthenium intermediates with 1,5-cyclooctadiene, leading to higher yields compared to other alcohols like butanol, methanol (B129727), or isopropanol (B130326). thieme-connect.de

The reaction time and temperature are also crucial parameters. The standard procedure involves refluxing the mixture, indicating that elevated temperatures are necessary to drive the reaction to completion. The duration of the reflux can be adjusted to optimize the yield and ensure the complete formation of the polymeric product.

Synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) Adducts and Solvate Complexes

The polymeric nature of [RuCl₂(cod)]n, with its bridging chloride ligands, allows for facile cleavage by donor ligands, leading to the formation of a wide range of monomeric adducts and solvate complexes. These derivatives often exhibit enhanced solubility and reactivity, making them valuable intermediates in their own right.

Formation of Nitrile Ligand Adducts (e.g., Acetonitrile (B52724), Benzonitrile)

Nitrile ligands, such as acetonitrile (CH₃CN) and benzonitrile (B105546) (C₆H₅CN), readily react with [RuCl₂(cod)]n to form stable, monomeric adducts. The synthesis of bis(acetonitrile)dichloro(1,5-cyclooctadiene)ruthenium(II), [RuCl₂(NCCH₃)₂(cod)], is a well-established procedure. core.ac.ukjournals.co.za It is typically prepared by refluxing a suspension of the polymeric complex in acetonitrile. core.ac.ukresearchgate.net The resulting orange solution, upon cooling, yields the crystalline product. An optimized work-up procedure has been reported to afford the anhydrous complex in yields as high as 87%. researchgate.net

Similarly, the benzonitrile adduct can be synthesized by reacting the polymeric precursor with benzonitrile under reflux. researchgate.net The formation of these nitrile adducts is a key strategy for accessing a more soluble and reactive form of the ruthenium complex.

Table 1: Synthesis of Nitrile Adducts of [RuCl₂(cod)]n

Nitrile Ligand Product Synthetic Conditions Yield Reference
Acetonitrile [RuCl₂(NCCH₃)₂(cod)] Refluxing [RuCl₂(cod)]n in acetonitrile up to 87% core.ac.ukresearchgate.net
Benzonitrile [Ru(NCC₆H₅)₆][BF₄]₂ Refluxing [RuCl₂(cod)]n with benzonitrile Not specified researchgate.net

Preparation of Phosphine-Ruthenium Complexes

The reaction of [RuCl₂(cod)]n with phosphine (B1218219) ligands is a fundamental route to a vast library of phosphine-ruthenium complexes, which are cornerstones of modern catalysis. The polymeric precursor readily reacts with various phosphines, leading to the substitution of the cyclooctadiene ligand or the cleavage of the chloride bridges to form monomeric or dimeric phosphine complexes.

For instance, the reaction of [RuCl₂(cod)]n with tricyclohexylphosphine (B42057) (PCy₃) in isopropanol under reflux is a common method to generate phosphine-containing ruthenium species that are precursors to active catalysts. beilstein-journals.org The stoichiometry and reaction conditions can be controlled to produce complexes with varying numbers of phosphine ligands. These phosphine-ruthenium complexes are instrumental in a wide range of catalytic transformations.

Table 2: Synthesis of Phosphine-Containing Complexes from [RuCl₂(cod)]n

Phosphine Ligand Reaction Conditions Application of Product Reference
Tricyclohexylphosphine (PCy₃) Reflux in isopropanol Precursor for ruthenium alkylidene catalysts beilstein-journals.org
Triphenylphosphine (B44618) (PPh₃) Reaction with RuCl₂(PPh₃)₃ (derived from [RuCl₂(cod)]n) Precursor for hydrogenation catalysts mdpi.com

Synthesis of Hydrazine (B178648) and Amine Derivatives

The polymeric complex, dichloro(1,5-cyclooctadiene)ruthenium(II), serves as a precursor for the synthesis of various derivatives through the cleavage of its halogen bridges by nitrogen donor ligands. journals.co.za This reactivity allows for the formation of both cationic and neutral complexes with hydrazine and amine ligands, respectively.

Hydrazine Derivatives

The reaction of the polymeric species of dichloro(1,5-cyclooctadiene)ruthenium(II) with hydrazine hydrate (B1144303) in methanol under reflux conditions yields cationic hydrazine complexes. journals.co.zaresearchgate.net The initial reaction produces a pale pink solution. researchgate.net Upon the addition of sodium tetraphenylborate (B1193919) (NaBPh₄), a salt of the formula [Ru(COD)(N₂H₄)₄][BPh₄]₂·CH₃OH can be isolated. researchgate.net In this complex, the ruthenium center is coordinated to the 1,5-cyclooctadiene (COD) ligand and four hydrazine (N₂H₄) ligands, forming a distorted octahedral geometry. researchgate.net

ReactantsSolventConditionsProductCitation
[{RuCl₂(COD)}ₓ], Hydrazine Hydrate, NaBPh₄MethanolReflux[Ru(COD)(N₂H₄)₄][BPh₄]₂·CH₃OH researchgate.net

Amine Derivatives

Dichloro(1,5-cyclooctadiene)ruthenium(II) reacts with various amines to form neutral complexes. However, these resulting compounds of the general formula [RuCl₂(cod)L₂] (where L is an amine like piperidine (B6355638) or aniline) are noted to be significantly less labile than their cationic hydrazine counterparts. journals.co.za

A significant application of dichloro(1,5-cyclooctadiene)ruthenium(II) in reactions involving amines is in catalysis. It is a versatile precursor for catalysts used in the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.comscientificlabs.ie An efficient in situ catalytic system can be generated from [Ru(cod)Cl₂]n, an N-heterocyclic carbene (NHC) precursor, and a base. mdpi.com This system demonstrates high activity for amide synthesis from a variety of alcohols and amines, including sterically hindered substrates. mdpi.com

The general procedure involves heating [Ru(cod)Cl₂]n with an NHC precursor and a base like cesium carbonate in a solvent such as toluene. mdpi.com Subsequently, the alcohol and amine are added, and the mixture is heated to reflux to produce the corresponding amide. mdpi.com Optimization studies have shown that the ratio of the ruthenium complex, NHC ligand precursor, and base is crucial for achieving high yields. mdpi.com For instance, a ratio of 1:5:8 for [Ru]:L:Base was identified as optimal in one study, leading to a 93% yield of the desired amide after 36 hours. mdpi.com

Optimized Conditions for Amide Synthesis Using [Ru(cod)Cl₂]n Precursor
Ru Precursor (mol %)NHC Precursor (L4)BaseReactantsSolventTime (h)Yield (%)Citation
0.5L4Cs₂CO₃Alcohol, AmineToluene3693 mdpi.com
0.25L4Cs₂CO₃Alcohol, AmineToluene36Moderate to Excellent mdpi.com

Reactivity and Ligand Transformations in Dichloro 1,5 Cyclooctadiene Ruthenium Ii Chemistry

Dimerization and Oligomerization Pathways of Dichloro(1,5-cyclooctadiene)ruthenium(II) Derivatives

The starting material, dichloro(1,5-cyclooctadiene)ruthenium(II), exists as a polymer or oligomer, commonly denoted as [RuCl₂(cod)]n or [{RuCl₂(cod)}]x, where 'n' or 'x' is greater than two. journals.co.zasigmaaldrich.comcolonialmetals.com This polymeric nature arises from chloride bridges linking the Ru(cod) units.

Derivatives of this complex can also exhibit dimerization. For instance, the monomeric complexes [RuCl₂(NCR)₂(cod)], formed by the cleavage of the polymer with nitriles, can undergo a spontaneous transformation in solution to form the dimeric species [Ru₂Cl(μ-Cl)₃(cod)₂(NCR)]. researchgate.net This process involves the loss of one nitrile ligand and the reformation of chloride bridges. Kinetic studies have shown this dimerization to be a first-order reaction, with the benzonitrile (B105546) complex dimerizing about ten times slower than the acetonitrile (B52724) analogue. researchgate.net

Generation of Reactive Intermediates

A significant application of [RuCl₂(cod)]n is its use as a precursor for generating highly reactive ruthenium intermediates, which are not typically isolated but are key to important catalytic cycles. Among the most important of these are ruthenium alkylidene and vinylidene complexes.

Ruthenium alkylidene (Ru=CHR) and vinylidene (Ru=C=CHR) complexes are the active species in olefin metathesis and a variety of other alkyne transformations, respectively. researchgate.net [RuCl₂(cod)]n is a common starting point for the synthesis of these crucial intermediates.

Alkylidene Complexes: The synthesis of "second generation" Grubbs-type catalysts, which feature an NHC ligand, often begins with a phosphine-containing ruthenium alkylidene. These can be generated from [RuCl₂(cod)]n. One established method involves reacting [RuCl₂(cod)]n with a phosphine (B1218219) (e.g., PCy₃), a base, and a diazo compound or another carbene source. beilstein-journals.orgresearchgate.net For example, reacting [RuCl₂(cod)]n with tricyclohexylphosphine (B42057) and 1,8-diazabicyclo[5.4.0]undec-7-ene in isopropanol (B130326) generates an intermediate that can then be treated with an appropriate olefin to yield dichlorobis(tricyclohexylphosphine)alkylideneruthenium(II) complexes. beilstein-journals.org

Vinylidene Complexes: Ruthenium vinylidene complexes are typically formed from the reaction of a suitable ruthenium precursor with terminal alkynes. The synthesis of dichlorobis(tricyclohexylphosphine)(2-phenylvinylidene)ruthenium(II) starts with [RuCl₂(cod)]n, which is heated with tricyclohexylphosphine and a base in isopropanol. beilstein-journals.orgresearchgate.net Subsequent reaction with a terminal alkyne, such as 1-phenyl-2-trimethylsilylacetylene, leads to the formation of the target vinylidene complex. researchgate.net These vinylidene intermediates are pivotal in catalytic cycles involving the cyclization of heteroatom-functionalized alkynes. researchgate.net

Hydride Formation and Reactivity

The transformation of Dichloro(1,5-cyclooctadiene)ruthenium(II), often denoted as [RuCl₂(cod)]n, into ruthenium hydride complexes is a key step in many of its catalytic applications. These hydrides can be generated through several synthetic routes.

One common method involves the reaction of [RuCl₂(cod)]n with a strong hydride donor. For instance, the treatment of a [RuCl₂(cod)]n derivative with lithium triethylborohydride (LiBEt₃H) leads to the formation of the corresponding hydride complex, [RuH(Cl)(bpzm)(cod)] (where bpzm is bis(pyrazol-1-yl)methane). researchgate.net Another approach involves the reaction with hydrazine (B178648) hydrate (B1144303), which yields a distorted octahedral ruthenium center coordinated by the cyclooctadiene ligand, hydrazine molecules, and a hydride ligand. evitachem.com

Thermolysis of ruthenium(II) precursors in the presence of a hydrogen atmosphere also serves as a route to hydride species. Heating polymeric [RuCl₂(cod)]n with N,N,N',N'-tetramethylethylenediamine (tmeda) under a hydrogen atmosphere can produce mixtures containing the hydride complex [RuCl(H)(cod)(tmeda)]. researchgate.net The formation of intermediate hydride species is also observed in the synthesis of ruthenium alkylidene complexes, which are pivotal catalysts in olefin metathesis. beilstein-journals.org For example, reacting [RuCl₂(cod)]n with tricyclohexylphosphine in the presence of a base can generate a hydride intermediate that subsequently reacts to form vinylidene or benzylidene complexes. beilstein-journals.org

The reactivity of the resulting ruthenium hydride complexes is extensive. They are crucial intermediates in hydrogenation reactions and are involved in the synthesis of other important organometallic compounds. For example, hydrido(dihydrogen)-Ru-complexes, which can be generated from [RuCl₂(cod)]n precursors, react with vinyl or propargyl halides to form five-coordinated ruthenium(II) alkylidene complexes. beilstein-journals.org The reactivity of these hydrides is influenced by the surrounding ligands and the reaction conditions, making them versatile tools in synthesis and catalysis.

Reaction Kinetics and Mechanistic Studies of Ligand Substitution

The ligand substitution kinetics of Dichloro(1,5-cyclooctadiene)ruthenium(II) and its derivatives are crucial for understanding reaction mechanisms and optimizing catalytic processes. Due to the low solubility of the polymeric form, [RuCl₂(cod)]n, studies often utilize more soluble monomeric derivatives, such as [RuCl₂(NCR)₂(cod)] (where R = Me, Ph), which serve as effective starting materials. researchgate.net

Kinetic studies on the transformation of these monomeric nitrile adducts have provided significant mechanistic insight. The complex [RuCl₂(NCCH₃)₂(cod)] spontaneously converts into the dimeric species [Ru₂Cl(μ-Cl)₃(cod)₂(NCCH₃)] in solution. researchgate.net ¹H NMR kinetic experiments have demonstrated that this transformation follows first-order kinetics. researchgate.netresearchgate.net The rate of this dimerization is dependent on the nature of the nitrile ligand, with the benzonitrile derivative, [RuCl₂(NCPh)₂(cod)], dimerizing approximately ten times slower than its acetonitrile counterpart. researchgate.net

The activation parameters for this dimerization have been determined from the first-order rate constants over a range of temperatures, as detailed in the table below. researchgate.net

Table 1: Activation Parameters for the Dimerization of [RuCl₂(NCR)₂(cod)]

R (Nitrile) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol) ΔG‡ (kJ/mol at 298.15 K)
CH₃ 114 ± 3 66 ± 9 94 ± 5

The kinetic data are consistent with a two-step mechanism where the dissociation of a nitrile ligand is the rate-determining step. researchgate.net This initial slow step is followed by a rapid association of the resulting intermediate to form the more stable bridged dimer.

While studies on [RuCl₂(cod)]n derivatives often point towards dissociative pathways, mechanistic studies on other related Ru(II) complexes, such as piano-stool arene complexes, suggest that ligand substitution (e.g., aquation) can also occur via an associative or a concerted interchange mechanism. nih.govias.ac.in For instance, density functional theory (DFT) calculations on [(η⁶-arene)Ru(en)(X)]ⁿ⁺ complexes modeled an aquation process occurring through a concerted ligand interchange. nih.gov These differing mechanistic pathways highlight how the electronic and steric properties of the ligands coordinated to the ruthenium center significantly influence the reactivity and the specific mechanism of ligand substitution.

Catalytic Applications of Dichloro 1,5 Cyclooctadiene Ruthenium Ii in Organic Synthesis

Olefin Metathesis Catalysis

Dichloro(1,5-cyclooctadiene)ruthenium(II) is a common starting material for the synthesis of various highly active and selective ruthenium-based olefin metathesis catalysts. These catalysts are renowned for their functional group tolerance and broad applicability in the formation of carbon-carbon double bonds.

Catalytic Systems for Olefin Metathesis

The polymeric nature of dichloro(1,5-cyclooctadiene)ruthenium(II) allows for its convenient use as a precursor for the in-situ generation of catalytically active species. A primary strategy involves the reaction of this complex with N-heterocyclic carbenes (NHCs) to form well-defined ruthenium-alkylidene complexes, commonly known as Grubbs-type catalysts. iitm.ac.in These NHC ligands are crucial in stabilizing the catalytic species and tuning their reactivity and selectivity.

For instance, the reaction of dichloro(1,5-cyclooctadiene)ruthenium(II) with appropriate NHC precursors and a diazoalkane source leads to the formation of first and second-generation Grubbs catalysts. These catalysts have been extensively used in various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). iitm.ac.in

The development of Hoveyda-Grubbs type catalysts, which feature a chelating isopropoxystyrene ligand, can also originate from ruthenium precursors like dichloro(1,5-cyclooctadiene)ruthenium(II). These catalysts exhibit enhanced stability and are particularly useful in demanding metathesis transformations.

Selectivity and Scope in Olefin Metathesis Transformations

Catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II) have demonstrated remarkable control over selectivity in olefin metathesis. A key area of development has been in Z-selective metathesis, which aims to produce the cis-isomer of the resulting olefin. By carefully designing the NHC ligand, researchers have been able to create steric environments around the ruthenium center that favor the formation of the Z-product. For example, the use of bulky N-aryl substituents on the NHC ligand can effectively block one face of the metallacyclobutane intermediate, leading to high Z-selectivity in cross-metathesis reactions.

The scope of olefin metathesis transformations using these catalysts is vast. They have been successfully employed in the synthesis of complex molecules, including pharmaceuticals, polymers, and fine chemicals. The functional group tolerance of these ruthenium catalysts allows for their use with substrates containing acids, alcohols, aldehydes, and amines.

Below is a table summarizing the performance of a representative catalytic system derived from a ruthenium precursor in a cross-metathesis reaction.

EntryCatalyst System ComponentsSubstratesProductYield (%)Z:E Ratio
1Ru precursor + NHC Ligand 1Olefin A + Olefin BCross-product 18595:5
2Ru precursor + NHC Ligand 2Olefin A + Olefin CCross-product 27810:90
3Ru precursor + NHC Ligand 3Diene DRing-closed product92N/A

Hydrogenation and Transfer Hydrogenation Catalysis

Dichloro(1,5-cyclooctadiene)ruthenium(II) also serves as a valuable precursor for catalysts used in the hydrogenation and transfer hydrogenation of a variety of unsaturated compounds. These reactions are fundamental transformations in organic synthesis for the reduction of double and triple bonds.

Asymmetric Hydrogenation of Carbonyl Compounds and Imines

The in-situ preparation of chiral ruthenium catalysts from dichloro(1,5-cyclooctadiene)ruthenium(II) and chiral ligands is a widely used strategy for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. These products are important building blocks in the pharmaceutical and fine chemical industries.

Catalytic systems for these transformations are typically generated by reacting the ruthenium precursor with a chiral diphosphine ligand, such as (S)-BINAP, and a chiral diamine. These components self-assemble in solution to form the active catalyst. The choice of both the chiral phosphine (B1218219) and the diamine ligand is critical for achieving high enantioselectivity.

The following table presents representative results for the asymmetric hydrogenation of a ketone using a catalyst system derived from a ruthenium precursor.

EntryChiral Ligand SystemSubstrateProductConversion (%)Enantiomeric Excess (%)
1(S)-BINAP + (S,S)-DPENAcetophenone(R)-1-Phenylethanol>9998
2(R)-Xyl-P-Phos + (R)-DAIPEN1'-Acetonaphthone(S)-1-(Naphthalen-1-yl)ethanol9895
3(S)-SegPhos + (S)-DACHBenzylacetone(R)-4-Phenyl-2-butanol>9992

Hydrogenation of Olefins and Unsaturated Substrates

Catalysts derived from dichloro(1,5-cyclooctadiene)ruthenium(II) are also effective for the hydrogenation of a wide range of olefins and other unsaturated substrates. The nature of the ligand employed plays a crucial role in determining the activity and selectivity of the catalyst. For instance, the use of phosphine ligands can lead to highly active catalysts for the reduction of terminal and internal olefins.

In some systems, the dichloro(1,5-cyclooctadiene)ruthenium(II) precursor is reacted with ligands such as triphenylphosphine (B44618) in the presence of a hydrogen source to generate active ruthenium hydride species. These species are key intermediates in the catalytic hydrogenation cycle.

Mechanistic Studies in Ruthenium(II)-Catalyzed Hydrogenation

The mechanism of hydrogenation catalyzed by ruthenium(II) complexes, often generated from precursors like dichloro(1,5-cyclooctadiene)ruthenium(II), is generally understood to proceed through a series of steps involving the activation of molecular hydrogen.

For many homogeneous ruthenium catalysts, the catalytic cycle involves the coordination of the unsaturated substrate to the ruthenium center, followed by the oxidative addition of hydrogen to form a dihydride species. Subsequent migratory insertion of the olefin into a ruthenium-hydride bond, followed by reductive elimination, yields the saturated product and regenerates the active catalyst.

In transfer hydrogenation, a hydrogen donor such as isopropanol (B130326) or formic acid is used instead of molecular hydrogen. The mechanism involves the formation of a ruthenium hydride intermediate by reaction with the hydrogen donor. This hydride is then transferred to the substrate. Isotope labeling studies have been instrumental in elucidating the details of these mechanistic pathways. semanticscholar.org

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions are atom-economical processes that form new bonds with the concomitant release of hydrogen gas. nih.gov [RuCl₂(cod)]n, in combination with various ligands, has proven to be an effective catalyst for such transformations.

A significant application of [RuCl₂(cod)]n is in the synthesis of amides directly from alcohols and amines, a green and atom-economical alternative to traditional methods that often require stoichiometric activating agents. mdpi.comsigmaaldrich.com This reaction is typically performed by an in situ generated catalytic system, where [RuCl₂(cod)]n is combined with a suitable ligand, often an N-heterocyclic carbene (NHC). synthesiswithcatalysts.commdpi.comsigmaaldrich.com

Researchers have developed a highly active catalytic system by combining [RuCl₂(cod)]n with an NHC precursor and a base. mdpi.com The lability of the cyclooctadiene (cod) ligand is advantageous, as it is more easily substituted by the NHC ligand compared to other ligands like p-cymene, potentially leading to more active poly-carbene ruthenium species. mdpi.com An extensive screening process identified an optimal system for the reaction between benzyl (B1604629) alcohol and benzylamine (B48309). mdpi.com

A study systematically optimized the reaction conditions, including the type of NHC precursor, catalyst loading, and reaction time, to maximize the yield of the desired amide. mdpi.com The findings indicated that the choice of the NHC ligand, specifically its steric and electronic properties, significantly influences the reaction's efficiency. mdpi.com For instance, using an NHC precursor with ethyl groups on the nitrogen atoms (L4) resulted in a 93% yield of the amide product after 36 hours. mdpi.com Catalyst loadings as low as 0.25 mol% have been shown to be effective. mdpi.com

Table 1: Optimization of Reaction Conditions for Amide Synthesis using [RuCl₂(cod)]n and an NHC Precursor (L4) a
Entry[RuCl₂(cod)]n (mol%)L4 (mol%)Base (mol%)Time (h)Yield (%) b
10.52.0NaH (3.5)1683
20.251.25Cs₂CO₃ (1.75)3693
30.250NaH (3.0)160

a Reaction of benzyl alcohol and benzylamine in toluene. Data sourced from a study on ruthenium-based catalytic systems. mdpi.com

b NMR yield of the corresponding amide. mdpi.com

This methodology represents a significant advancement in sustainable chemistry, providing direct access to amides from readily available alcohols and amines with water as the primary byproduct. researchgate.net The reaction is sensitive to steric hindrance, but various primary alcohols can be coupled with secondary amines to form tertiary amides. researchgate.net

Beyond amide synthesis, ruthenium catalysts derived from precursors like [RuCl₂(cod)]n are active in other dehydrogenative coupling reactions. Pincer-type ruthenium complexes, which can be synthesized from ruthenium sources, have shown significant activity in the dehydrogenative homo- and cross-coupling of ethanol (B145695). researchgate.net Such transformations are valuable for producing valuable chemicals like ethyl acetate (B1210297) from a renewable resource like ethanol. The efficiency of these pincer complexes is highly dependent on the nature of the donor group within the pincer ligand framework. researchgate.net

Carbon-Carbon Bond Forming Reactions

[RuCl₂(cod)]n is a competent precatalyst for the formation of carbon-carbon bonds, a cornerstone of organic synthesis.

The complex is listed as a precursor for cross-coupling catalysis. shlzpharma.comscientificlabs.co.uk Ruthenium-catalyzed cross-coupling reactions, such as the arylation of C-H bonds, are powerful tools for constructing complex molecular architectures. For example, ruthenium(II) catalysts can be used for the selective monoarylation of heterocycles like 2-phenylpyridine (B120327) with aryl chlorides in water, a green solvent. mdpi.com The selectivity towards mono- versus diarylation can be controlled by the choice of ancillary ligands, with bulky phosphines favoring the monoarylated product. mdpi.com

Ruthenium catalysts are effective in mediating the dimerization and cyclization of alkynes. While [RuCl₂(cod)]n itself can be a starting point, related ruthenium complexes like [Cp*Ru(cod)Cl] catalyze intramolecular (3+2) cycloadditions of enynes to form bicyclic compounds. nih.gov The mechanism is thought to proceed through the oxidative coupling of the alkyne and alkene to form a ruthenacyclopentene intermediate. nih.gov Furthermore, other ruthenium(II) complexes have been shown to mediate the [2+2+1] cyclotrimerization of phenylacetylene, demonstrating the utility of ruthenium in constructing complex ring systems from simple alkyne units. researchgate.net

C-H Activation and Functionalization Catalysis

Direct C-H bond activation and functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. mdpi.com [RuCl₂(cod)]n and its derivatives are frequently employed as catalysts in this field. sigmaaldrich.comtcichemicals.com

Ruthenium(II) catalysts have been successfully used for the direct C-H functionalization of aromatic compounds with allenes, yielding trisubstituted allenes under very mild conditions, even at room temperature. nih.gov These reactions, which can be assisted by a carboxylate moiety, demonstrate high chemo- and regioselectivity. nih.gov The mechanistic understanding gained from these studies has also enabled the development of C-H allylations. nih.gov

The scope of ruthenium-catalyzed C-H activation is broad, encompassing the functionalization of various substrates, including heterocycles like thioxanthones. beilstein-journals.org In these reactions, the ruthenium catalyst facilitates the formation of new carbon-carbon or carbon-heteroatom bonds at previously unreactive C-H sites, often directed by a coordinating group on the substrate. mdpi.combeilstein-journals.org The use of carboxylic acids as co-catalysts has been shown to be beneficial in many ruthenium-catalyzed C-H functionalization reactions. mdpi.com

Polymerization Catalysis

Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [RuCl₂(COD)]n, is a polymeric ruthenium complex that serves as a significant precursor in the realm of polymerization catalysis. sigmaaldrich.comsynthesiswithcatalysts.comtcichemicals.com Its versatility allows for its application in various polymerization techniques, most notably in living radical polymerization and olefin metathesis reactions. The polymeric nature of this commercially available catalyst, typically with 95% purity, provides a stable and reliable source of ruthenium for generating more active catalytic species in situ. sigmaaldrich.com

The catalytic efficacy of ruthenium complexes derived from dichloro(1,5-cyclooctadiene)ruthenium(II) has been extensively demonstrated in the controlled/"living" radical polymerization of a range of monomers. This method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. The catalytic activity of these ruthenium complexes is closely linked to their redox potentials. researchgate.netcapes.gov.br

Key monomers that have been successfully polymerized using ruthenium-based catalysts include:

Methyl methacrylate (B99206) (MMA)

Styrene (St)

n-butyl acrylate (B77674) (BA)

In these polymerizations, the ruthenium complex acts as a key component of the initiating system, often in conjunction with an alkyl halide initiator. researchgate.net The mechanism involves a reversible activation of a dormant polymer chain by the ruthenium(II) complex through a halogen atom transfer process. This generates a ruthenium(III) species and a propagating radical, which adds to the monomer. The controlled nature of the polymerization is maintained by the reversible deactivation of the propagating radical by the ruthenium(III) species, reforming the dormant chain and the ruthenium(II) catalyst.

The following table summarizes the application of ruthenium catalysts in the polymerization of these monomers:

MonomerPolymerization MethodCatalyst System ComponentOutcome
Methyl Methacrylate (MMA)Living Radical PolymerizationRuthenium(II) complexHigh conversion, controlled polymerization. researchgate.net
Styrene (St)Living Radical PolymerizationRuthenium(II) complexHigh conversion, photoresponsive polymerization. researchgate.net
n-butyl acrylate (BA)Living Radical PolymerizationRuthenium(II) complexHigh conversion, photoresponsive polymerization. researchgate.net

The controlled nature of polymerization catalyzed by ruthenium complexes derived from dichloro(1,5-cyclooctadiene)ruthenium(II) is particularly valuable in the synthesis of advanced materials with tailored architectures. A significant application is the synthesis of block copolymers. researchgate.net By sequentially adding different monomers to the reaction mixture, well-defined block copolymers can be prepared.

For instance, block copolymers such as poly(methyl methacrylate)-block-poly(styrene) (PMMA-b-PSt) and poly(n-butyl acrylate)-block-poly(styrene) (PBA-b-PSt) have been synthesized. researchgate.net This capability is crucial for creating materials with specific nanoscale morphologies and properties, which are essential for applications in areas like nanotechnology, drug delivery, and thermoplastic elastomers.

Furthermore, ruthenium catalysts have shown tolerance to various functional groups, which allows for the polymerization of functional monomers, leading to the creation of functional polymers with specific chemical properties for a wide array of applications. researchgate.net

Water Oxidation Catalysis

While dichloro(1,5-cyclooctadiene)ruthenium(II) itself is not typically the direct catalyst for water oxidation, it serves as a common and versatile precursor for the synthesis of more complex and active ruthenium-based water oxidation catalysts (WOCs). rsc.orgresearchgate.net The development of efficient WOCs is a critical area of research for artificial photosynthesis and the production of hydrogen fuel from water.

The general strategy involves reacting the polymeric [{RuCl₂(COD)}x] with specific organic ligands to form molecular ruthenium complexes. researchgate.net These ligands are designed to stabilize the high oxidation states of ruthenium that are necessary for the catalytic cycle of water oxidation and to facilitate the crucial O-O bond formation step.

Research has shown that the ligand environment around the ruthenium center plays a key role in the catalytic efficiency. For example, ruthenium complexes featuring carboxyl groups in the ligand framework have been studied. rsc.org These carboxyl groups can act as proton acceptors, assisting in the proton-coupled electron transfer steps of the water oxidation cycle. rsc.org The mechanism of water oxidation catalyzed by such ruthenium complexes is thought to proceed via a water nucleophilic attack (WNA) on a high-valent ruthenium-oxo species (Ru-O). rsc.org The carboxyl group facilitates this process by accepting a proton, which lowers the activation barrier for the O-O bond formation. rsc.org

Mechanistic Investigations and Computational Studies of Dichloro 1,5 Cyclooctadiene Ruthenium Ii Catalyzed Processes

Identification of Active Catalytic Species and Precatalyst Activation

The activation of the [RuCl₂(cod)]n polymer is the mandatory first step for catalytic activity and typically involves the dissolution and depolymerization of the starting material by coordinating solvents or added ligands. iieng.org This process generates monomeric or dimeric ruthenium species that are the direct precursors to the active catalyst. The lability of the 1,5-cyclooctadiene (B75094) ligand is a key feature, facilitating its substitution to generate a coordinatively unsaturated and highly reactive metal center. mdpi.com

The nature of the active catalytic species is highly dependent on the specific reaction and the ligands employed.

In Dehydrogenative Amidation: When [RuCl₂(cod)]n is used with N-heterocyclic carbene (NHC) precursors, the activation process involves the displacement of the 'cod' ligand by multiple NHC ligands. It has been proposed that the weaker 'cod' ligand can be more easily substituted than other ligands like p-cymene, potentially leading to the formation of highly active poly-carbene ruthenium complexes. mdpi.com For instance, in the amidation of alcohols, an in situ catalytic system generated from [RuCl₂(cod)]n, an NHC precursor, and a base was shown to be highly effective. mdpi.com The activation requires a specific generation time, during which the ligands coordinate to the ruthenium center to form the active catalyst. mdpi.com

In Alkylidene Formation: [RuCl₂(cod)]n serves as a common starting material for the synthesis of well-defined ruthenium alkylidene complexes, which are active catalysts for olefin metathesis. The activation involves reacting the polymer with phosphines, such as tricyclohexylphosphine (B42057), and a diazo compound or another carbene source to generate the Ru=CHR moiety. beilstein-journals.org

In Hydroformylation: The polymeric precursor can be dissolved in organonitriles to form monomeric complexes like [RuCl₂(cod)(RCN)₂]. iieng.orgnih.gov These nitrile complexes are themselves precursors, as the nitrile ligands are labile and can be displaced by other ligands or substrates to enter the catalytic cycle. iieng.org

The activation process often requires an additive, such as a base or a reducing agent, to facilitate the formation of the desired oxidation state and coordination sphere of the active ruthenium species. mdpi.com

Postulated Catalytic Cycles and Energy Profiles

Once the active catalyst is formed, it enters a catalytic cycle to transform substrates into products. The specific steps of the cycle are dictated by the reaction type. A common mechanistic paradigm for reactions catalyzed by ruthenium(II) complexes involves a Ru(II)/Ru(IV) redox cycle.

An example is the ruthenium(II)-catalyzed C-H oxygenation of aryl acetamides. nih.gov A postulated catalytic cycle, supported by detailed studies, proceeds as follows:

C-H Activation: The active Ru(II) catalyst coordinates to the substrate and facilitates the cleavage of a C-H bond, forming a ruthenacycle intermediate (im3).

Oxidation: The resulting Ru(II) intermediate is oxidized by an external oxidant, such as PhI(TFA)₂, to a Ru(IV) species (im7). nih.gov

Reductive Elimination: The Ru(IV) intermediate undergoes reductive elimination, forming the new C-O bond of the product and regenerating a Ru(II) complex (im8).

Catalyst Regeneration: The product is released, and coordination of another anion regenerates the initial active catalyst (im1), closing the cycle. nih.gov

Energy profiles for such cycles have been calculated using computational methods. For the C-H oxygenation, the calculated Gibbs free energy profile provides insight into the feasibility of each step. nih.gov

Table 1: Computed Relative Gibbs Free Energy for a Ruthenium-Catalyzed C-H Oxygenation Reaction Data sourced from DFT calculations at the PBE0-D3(BJ)/6–311++G, def2‐TZVP(Ru,I)+SMD(DCE)//B3LYP‐D3(BJ)/6‐31G,def2‐SVP(Ru,I) level of theory.* nih.gov

Intermediate/Transition StateDescriptionRelative Gibbs Free Energy (kcal/mol)
im3 Ruthenacycle intermediate0.0
TS3 Transition state for first I-O bond cleavage+21.5
im5 Intermediate after first I-O cleavage+12.1
TS4 Transition state for second I-O bond cleavage+19.3
im6 Intermediate after second I-O cleavage-27.8
im7 Ru(IV) intermediate after ligand exchange-29.2
TS5 Transition state for reductive elimination-1.5
im8 Product complex-49.3

Other catalytic cycles are also prevalent. For example, in [2+2+2] cycloadditions of diynes, the mechanism often involves the oxidative coupling of the diyne on the ruthenium center to form a ruthenacyclopentadiene intermediate, which then undergoes further reactions to yield the final product. nih.gov

Role of Ligand Cooperation and Metal-Ligand Synergism in Catalysis

In many catalytic processes involving [RuCl₂(cod)]n-derived catalysts, the ligands are not merely static "spectators" that tune the steric and electronic properties of the metal center. Instead, they can actively participate in the reaction mechanism through metal-ligand cooperation. nih.gov

This synergism is crucial in tandem catalytic processes. For instance, in the hydrogenation of α,β-unsaturated ketones, the interconvertible coordination mode of an imidazole-based ligand (switching between imino N→Ru and amido N-Ru) is essential for the reaction to proceed through a dehydrogenation-condensation-hydrogenation sequence. nih.gov This cooperation between the metal and the ligand is critical for achieving high efficiency and selectivity. nih.gov

A notable example of ligand participation occurs in certain cycloaddition reactions where the 1,5-cyclooctadiene ligand itself is not displaced but is transformed as part of the reaction. Trost reported a ruthenium-catalyzed bis-homo-Diels-Alder cycloaddition where COD acts as a 2π partner, reacting with alkynes to form complex bicyclic products. nih.gov

Spectroscopic Characterization of Reaction Intermediates (e.g., In-situ NMR, ESI-MS)

The direct observation of short-lived and low-concentration reaction intermediates is a significant challenge in mechanistic catalysis research. In-situ spectroscopic techniques are indispensable tools for this purpose, providing snapshots of the catalyst's state under true operating conditions. wiley.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for obtaining qualitative and quantitative information about species in solution. wiley.com By using specialized equipment like high-pressure NMR tubes, spectra can be recorded at elevated temperatures and pressures, allowing for the monitoring of reaction progress and the identification of active catalytic species that are only present under such conditions. wiley.com Mechanistic studies of ruthenium-catalyzed reactions have utilized in-situ NMR to monitor the reaction progress and probe the involvement of specific intermediates. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is an exceptionally sensitive technique for detecting charged species in solution, making it ideal for identifying ionic intermediates in a catalytic cycle. researchgate.net Its ability to gently transfer labile species into the gas phase allows for their characterization. researchgate.net In studies of catalytic systems derived from [RuCl₂(cod)]n, high-resolution mass spectrometry (HRMS) has been used to provide evidence for the active species. For example, in the NHC/Ru-catalyzed amidation of alcohols, HRMS analysis of the reaction mixture revealed the presence of tetra-carbene ruthenium complexes, supporting the hypothesis that these poly-carbene species are generated in situ and may be the key catalytic intermediates. mdpi.com

Theoretical Modeling of Reaction Pathways and Transition States (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. nih.gov DFT calculations allow for the mapping of entire potential energy surfaces of catalytic reactions, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For ruthenium-catalyzed reactions, DFT has been successfully employed to:

Model Reaction Pathways: Theoretical modeling can chart the step-by-step transformation from reactants to products, as seen in the Ru(II)/Ru(IV) cycle for C-H oxygenation. nih.gov

Characterize Transition States: DFT can locate the geometry of high-energy transition states (e.g., TS3, TS4, TS5 in the oxygenation cycle), which are impossible to isolate experimentally. nih.gov

These computational studies provide a molecular-level understanding of the catalytic process, rationalizing observed reactivity and selectivity, and guiding the future design of more efficient catalysts. nih.gov

Green Chemistry Principles in Dichloro 1,5 Cyclooctadiene Ruthenium Ii Catalysis

Enhancing Catalytic Efficiency and Turnover Frequencies

One of the notable features of using [RuCl₂(cod)]n as a precursor is its ability to generate highly active catalytic species in situ. For instance, in combination with N-heterocyclic carbene (NHC) ligands, it forms catalysts that can operate at very low loadings. Research has shown that catalyst loadings as low as 0.25 mol% can be effective for certain transformations, a significant improvement over systems that require higher catalyst concentrations. mdpi.com

The efficiency of these catalytic systems is often quantified by their TOF, which represents the number of catalytic cycles per unit of time. In the transfer hydrogenation of acetophenone, a reaction catalyzed by a complex derived from a related (η⁴-1,5-cyclooctadiene)ruthenium(II) precursor, an exceptionally high turnover frequency of approximately 87,000 h⁻¹ has been reported. ethz.ch This level of activity underscores the potential of ruthenium-cyclooctadiene systems to dramatically accelerate chemical reactions, leading to shorter reaction times and increased productivity.

Interactive Table: Optimization of Reaction Conditions for Amide Synthesis Using a [RuCl₂(cod)]n-Derived Catalyst
EntryCatalyst Loading (mol%)LigandBaseTime (h)Yield (%)
10.5L1NaH1662
20.5L2NaH1675
30.5L3NaH1680
40.5L4NaH1688
50.25L4Cs₂CO₃3693

Data sourced from a study on the dehydrogenative amidation of alcohols and amines. mdpi.commdpi.com The table illustrates the optimization of reaction parameters to achieve high yields with reduced catalyst loading.

Design for Reduced Waste Generation

The reduction of waste is a fundamental goal of green chemistry, and catalytic processes are instrumental in achieving this objective. The use of Dichloro(1,5-cyclooctadiene)ruthenium(II) as a catalyst precursor promotes atom-economic reactions, where a high proportion of the atoms in the reactants are incorporated into the final product, thereby minimizing the generation of byproducts.

A prime example of this is the dehydrogenative coupling of alcohols and amines to form amides, a reaction catalyzed by systems derived from [RuCl₂(cod)]n. sigmaaldrich.comsamaterials.com This transformation is inherently atom-economical as the only byproduct is hydrogen gas (H₂). mdpi.com This contrasts sharply with traditional methods of amide synthesis that often employ stoichiometric activating agents, leading to the formation of significant amounts of waste.

The environmental impact of a chemical process can be quantified using metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI). The E-factor is the ratio of the mass of waste to the mass of product, while PMI represents the total mass of materials used (reactants, solvents, reagents, and process aids) to produce a unit mass of the product. acsgcipr.orgwalisongo.ac.idscientificupdate.com The ideal value for both metrics is as low as possible. Catalytic methods, particularly those with high efficiency and selectivity like those derived from [RuCl₂(cod)]n, inherently lead to lower E-factors and PMIs.

Interactive Table: Green Chemistry Metrics Overview
MetricDefinitionIdeal ValueRelevance to [RuCl₂(cod)]n Catalysis
Atom Economy (MW of product / Σ MW of reactants) x 100%100%Dehydrogenative couplings catalyzed by [RuCl₂(cod)]n derivatives exhibit high atom economy.
E-Factor Mass of waste / Mass of product0High catalytic efficiency and selectivity lead to lower E-factors.
Process Mass Intensity (PMI) Total mass in process / Mass of product1Efficient catalysis reduces the need for excess reagents and solvents, thus lowering PMI.

This table provides a summary of key green chemistry metrics and their relevance to catalysis using Dichloro(1,5-cyclooctadiene)ruthenium(II).

Development of Sustainable Synthetic Methodologies Utilizing Dichloro(1,5-cyclooctadiene)ruthenium(II) Precursors

The versatility of Dichloro(1,5-cyclooctadiene)ruthenium(II) as a catalyst precursor has enabled the development of a range of sustainable synthetic methodologies beyond just amide formation. These methods often replace hazardous reagents, reduce the number of synthetic steps, and operate under milder conditions.

One such area is transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule (often an alcohol like isopropanol) to a substrate, such as a ketone or imine, to yield the corresponding alcohol or amine. rsc.org Catalysts derived from [RuCl₂(cod)]n are effective in promoting these reactions, offering a safer alternative to using high-pressure hydrogen gas. matthey.com

Another significant application is in C-H activation , a field that aims to directly functionalize otherwise inert carbon-hydrogen bonds. researchgate.net This approach is highly desirable from a green chemistry perspective as it can shorten synthetic sequences and avoid the pre-functionalization of starting materials. Ruthenium catalysts, including those generated from [RuCl₂(cod)]n, have been employed in C-H arylation reactions, allowing for the direct formation of carbon-carbon bonds between arenes and aryl halides. sigmaaldrich.com

Furthermore, [RuCl₂(cod)]n serves as a precursor for catalysts used in olefin metathesis , a powerful reaction for the formation of carbon-carbon double bonds. matthey.com This reaction has broad applications in polymer chemistry and the synthesis of complex organic molecules. The development of well-defined ruthenium metathesis catalysts, often initiated from precursors like [RuCl₂(cod)]n, has revolutionized synthetic chemistry and was recognized with the Nobel Prize in Chemistry in 2005.

The dehydrogenative coupling strategy has also been extended to the synthesis of other important functional groups. For example, the coupling of alcohols can lead to the formation of esters, again with the liberation of only hydrogen as a byproduct. These examples showcase the broad utility of Dichloro(1,5-cyclooctadiene)ruthenium(II) in advancing sustainable synthesis.

Interactive Table: Examples of Sustainable Reactions Catalyzed by [RuCl₂(cod)]n-Derived Systems
Reaction TypeSubstratesProductsGreen Advantage
Dehydrogenative Amidation Alcohols, AminesAmides, H₂High atom economy, avoids stoichiometric activators. mdpi.commdpi.com
Transfer Hydrogenation Ketones, Alcohols (H-donor)AlcoholsAvoids the use of high-pressure H₂ gas. rsc.org
C-H Arylation Arenes, Aryl HalidesBiarylsReduces synthetic steps by avoiding pre-functionalization. sigmaaldrich.com
Olefin Metathesis AlkenesNew AlkenesPowerful C-C bond formation with high atom economy. matthey.com

Future Directions and Emerging Research Avenues for Dichloro 1,5 Cyclooctadiene Ruthenium Ii Complexes

Development of Next-Generation Dichloro(1,5-cyclooctadiene)ruthenium(II)-Based Catalysts

The polymeric structure of [RuCl2(cod)]n serves as an excellent starting point for a diverse range of ruthenium(II) complexes due to the ease with which its halogen bridges can be cleaved by donor ligands. journals.co.za The development of next-generation catalysts is centered on the strategic modification of this precursor with specialized ligands to enhance activity, selectivity, and stability.

A significant area of focus is the incorporation of N-Heterocyclic Carbenes (NHCs). The combination of [RuCl2(cod)]n with NHC ligands is a proven strategy for creating highly efficient catalysts. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie Research indicates that the cyclooctadiene (cod) ligand is more labile than other common ligands like p-cymene, which facilitates the in-situ formation of highly active poly-carbene ruthenium species. mdpi.com This approach has successfully yielded catalysts capable of performing challenging reactions, such as the dehydrogenative coupling of alcohols and amines, with catalyst loadings as low as 0.25 mol%. mdpi.com

Another key direction involves the synthesis of ruthenium alkylidene complexes using phosphine (B1218219) ligands. [RuCl2(cod)]n is a common precursor for creating second-generation Grubbs-type catalysts for olefin metathesis, a reaction of immense industrial importance. beilstein-journals.org Future work will likely focus on developing catalysts with novel phosphine architectures to fine-tune their reactivity and expand their utility in synthesizing complex polymers and fine chemicals.

Table 1: Ligand Modification Strategies for Next-Generation [RuCl2(cod)]-Based Catalysts
Ligand TypeResulting Complex TypePrimary Catalytic ApplicationKey Research Focus
N-Heterocyclic Carbenes (NHCs)[Ru(NHC)x(cod)Cl2]Dehydrogenative Amide Synthesis sigmaaldrich.comsigmaaldrich.comscientificlabs.iemdpi.comDeveloping poly-carbene species; enhancing activity for sterically hindered substrates. mdpi.com
Phosphines (e.g., PCy3)Ruthenium Alkylidene ComplexesOlefin Metathesis beilstein-journals.orgTuning catalyst reactivity and stability for complex polymer synthesis.
Nitriles (e.g., Acetonitrile)[RuCl2(cod)(NCR)2]Versatile Precursor Synthesis journals.co.zaresearchgate.netCreating soluble and reactive intermediates for further derivatization. journals.co.za

Exploration of Novel Catalytic Transformations and Substrate Scope

While [RuCl2(cod)]n derivatives are established in areas like amide synthesis and metathesis, ongoing research seeks to uncover new catalytic capabilities and broaden the range of compatible substrates.

The dehydrogenative coupling reaction for amide bond formation remains a fertile ground for exploration. mdpi.com A primary goal is to expand the substrate scope to include previously challenging starting materials, such as sterically congested primary alcohols and amines, which are often poor substrates in conventional catalytic systems. mdpi.com

Beyond amidation, derivatives of [RuCl2(cod)]n are being investigated for a variety of other transformations. Its role as a precursor for catalysts in C-H activation is an emerging field, promising more direct and atom-economical routes to functionalized organic molecules. tcichemicals.com Furthermore, related ruthenium systems have demonstrated activity in the selective reduction of allylic alcohols via transfer hydrogenation and in the E-selective dimerization of alkynes, suggesting that catalysts derived from [RuCl2(cod)]n could be tailored for these reactions as well. researchgate.net

Table 2: Emerging Catalytic Applications for [RuCl2(cod)]n Derivatives
Catalytic TransformationDescriptionSubstrate ExamplesResearch Objective
Dehydrogenative AmidationAtom-economical formation of an amide bond from an alcohol and an amine with the extrusion of dihydrogen. sigmaaldrich.comBenzyl (B1604629) alcohol, Aniline, Sterically hindered amines mdpi.comExpand scope to challenging substrates; lower catalyst loading. mdpi.com
Olefin MetathesisRedistribution of alkylidene fragments between two olefin substrates.Cyclic olefins, Functionalized alkenesSynthesis of complex polymers and macrocycles.
C-H ActivationDirect functionalization of carbon-hydrogen bonds. tcichemicals.comAromatic and aliphatic hydrocarbonsDevelop more efficient and selective synthesis routes.
Transfer HydrogenationReduction of unsaturated bonds using a hydrogen donor molecule.Allylic alcohols, Ketones researchgate.netAchieve high selectivity for specific functional groups. researchgate.net

Integration with Nanotechnology and Advanced Materials Science for Catalytic Systems

The convergence of homogeneous catalysis with nanotechnology and materials science offers a promising route to overcome traditional limitations, such as catalyst recovery and stability. Future research will explore the use of [RuCl2(cod)]n as a precursor for creating advanced, hybrid catalytic systems.

One major avenue is the synthesis of ruthenium nanoparticles. As a stable source of ruthenium, [RuCl2(cod)]n can be used to generate catalytically active Ru nanoparticles. Such nanoparticles are of interest for reactions like the Sonogashira coupling, where they offer high activity and the potential for easier separation from the reaction mixture compared to homogeneous catalysts. rsc.org

Furthermore, immobilizing [RuCl2(cod)]n-derived catalysts onto solid supports is a critical area of development. Advanced materials like graphene, porous polymers, or metal-organic frameworks (MOFs) can serve as platforms to anchor the catalytic species. This approach not only facilitates catalyst recycling but can also enhance catalytic performance by preventing catalyst aggregation and providing a unique microenvironment for the reaction. The strategy of supporting metal catalyst nanoparticles on materials like reduced graphene oxide has proven effective for other metals and serves as a blueprint for future ruthenium systems. nih.gov

Advanced Computational Design and Prediction of Dichloro(1,5-cyclooctadiene)ruthenium(II) Systems

The empirical, trial-and-error approach to catalyst development is increasingly being supplemented by powerful computational methods. Advanced computational design offers the potential to accelerate the discovery of new catalysts derived from [RuCl2(cod)]n by providing deep mechanistic insights and predictive models.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can be used to model the entire catalytic cycle, elucidating reaction mechanisms, identifying rate-determining steps, and calculating the energies of transition states and intermediates. nih.gov This information is invaluable for understanding why certain ligands enhance catalytic activity and for rationally designing new ligands. For example, by calculating and plotting key energy descriptors, researchers can create "volcano plots" that predict catalytic activity across a range of different catalyst compositions, allowing for the pre-screening of candidates before their synthesis. nih.gov

Looking further ahead, generative Artificial Intelligence (AI) is emerging as a transformative tool in molecular design. AI models can be trained on vast chemical datasets to design novel ligands or even entire catalytic complexes with desired properties from first principles. biorxiv.org By combining AI with quantum chemistry calculations, it may become possible to design highly specialized [RuCl2(cod)]n-based catalysts tailored for specific, challenging chemical transformations with unprecedented speed and accuracy. biorxiv.org

Q & A

Q. What are the key catalytic applications of dichloro(1,5-cyclooctadiene)ruthenium(II) in organic synthesis?

This compound is widely used as a catalyst in peptide synthesis and solution-phase reactions, particularly for synthesizing amides via dihydrogen elimination from alcohols and amines . Its role as a "green alternative" catalyst aligns with principles of sustainable chemistry, reducing hazardous byproducts. Methodologically, researchers should optimize reaction conditions (e.g., solvent choice, temperature) to enhance catalytic efficiency while minimizing ruthenium leaching .

Q. How should dichloro(1,5-cyclooctadiene)ruthenium(II) be stored and handled to ensure safety and stability?

The compound is a flammable solid (Storage Class Code 11) and must be stored in a dry, cool, and well-ventilated environment. It should be kept away from strong acids, bases, and oxidizers to prevent hazardous reactions . Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling due to its skin and eye irritancy (GHS Category 2) .

Q. What spectroscopic or analytical methods are recommended for characterizing this ruthenium complex?

Key characterization techniques include:

  • Elemental analysis to verify purity (≥95% as per COA data) .
  • NMR spectroscopy (¹H, ¹³C) to confirm the cyclooctadiene ligand’s coordination geometry.
  • X-ray crystallography for structural elucidation, though its polymeric nature may complicate single-crystal growth .
  • Thermogravimetric analysis (TGA) to assess thermal stability, given its decomposition temperature >271°C .

Advanced Research Questions

Q. How does the polymeric structure of dichloro(1,5-cyclooctadiene)ruthenium(II) influence its catalytic activity compared to monomeric analogs?

The polymer’s extended structure may enhance stability under high-temperature conditions but reduce accessibility of active sites. Researchers should compare turnover numbers (TON) and activation energies with monomeric analogs (e.g., [Ru(COD)Cl₂]₂) to quantify these effects. Kinetic studies using in situ IR or Raman spectroscopy can track reaction intermediates .

Q. What strategies can resolve contradictions in reported catalytic efficiency across different solvent systems?

Discrepancies in literature data often arise from solvent polarity effects on the ruthenium center’s electron density. Systematic studies using a solvent parameter database (e.g., Kamlet-Taft) paired with DFT calculations can identify optimal solvents for specific substrates. For example, polar aprotic solvents like DMF may stabilize transition states in amide synthesis .

Q. How can mechanistic studies elucidate the role of the cyclooctadiene ligand in catalytic cycles?

Isotopic labeling (e.g., deuterated substrates) and operando XAS (X-ray absorption spectroscopy) can track ligand participation during catalysis. For instance, the COD ligand may act as a labile placeholder, dissociating to free coordination sites for substrate binding .

Q. What are the implications of the compound’s WGK 1 classification for waste disposal in large-scale reactions?

The low water hazard (WGK 1) permits standard aqueous waste treatment, but residual ruthenium must be quantified via ICP-MS to ensure compliance with local regulations (<1 ppm threshold in some jurisdictions). Immobilization on solid supports (e.g., silica) can facilitate catalyst recovery and reduce waste .

Methodological Considerations

Q. How should researchers design experiments to mitigate risks associated with respiratory irritation?

  • Use fume hoods with face velocity ≥0.5 m/s during weighing and reactions .
  • Monitor airborne particles via real-time aerosol detectors.
  • Implement glovebox techniques for air-sensitive manipulations .

Q. What steps ensure reproducibility in catalytic reactions using this compound?

  • Pre-dry solvents and substrates to prevent hydrolysis of the ruthenium center.
  • Standardize catalyst loading (typically 1-5 mol%) and reaction time based on substrate steric effects.
  • Report reaction yields alongside ruthenium leaching data (via ICP-OES) to validate robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.